N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline
Description
Properties
Molecular Formula |
C17H27N5O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-nitro-5-piperazin-1-ylaniline |
InChI |
InChI=1S/C17H27N5O3/c23-22(24)17-3-2-15(21-8-5-18-6-9-21)14-16(17)19-4-1-7-20-10-12-25-13-11-20/h2-3,14,18-19H,1,4-13H2 |
InChI Key |
QUGDVCULCBEVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Morpholinopropyl Bromide
This intermediate is critical for alkylating the aniline nitrogen. A common route involves reacting morpholine with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C for 12 hours, yielding 3-morpholinopropyl bromide with >85% purity.
Preparation of 2-Nitro-5-fluoroaniline
Nitration of 5-fluoroaniline using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C produces 2-nitro-5-fluoroaniline in 70–75% yield. Regioselectivity is ensured by the meta-directing effect of the fluorine atom.
Stepwise Synthesis Routes
Step 1: Morpholinopropyl Alkylation
2-Nitro-5-fluoroaniline undergoes alkylation with 3-morpholinopropyl bromide in the presence of K₂CO₃ in DMF at 100°C for 24 hours. The product, N-[3-(morpholin-4-yl)propyl]-2-nitro-5-fluoroaniline, is isolated via column chromatography (silica gel, EtOAc/hexane 1:3) in 65–70% yield.
Step 2: Piperazine Substitution
The fluoro group is displaced by piperazine under nucleophilic aromatic substitution (SNAr) conditions. Heating N-[3-(morpholin-4-yl)propyl]-2-nitro-5-fluoroaniline with excess piperazine in DMSO at 120°C for 48 hours affords the target compound in 55–60% yield. Boc-protected piperazine may be used to avoid side reactions, followed by deprotection with TFA.
One-Pot Multi-Component Synthesis
Recent advances utilize ultrasound-assisted catalysis to streamline synthesis. A mixture of 2-nitro-5-fluoroaniline, 3-morpholinopropyl bromide, and piperazine in 50% ethanol with InCl₃ (20 mol%) under ultrasound irradiation (40°C, 20 min) achieves a 78% yield. This method reduces reaction time from days to hours and minimizes byproducts.
Optimization Strategies
Catalytic Enhancements
-
Palladium Catalysis : Suzuki-Miyaura coupling has been explored for introducing the piperazine moiety. Using Pd(PPh₃)₄ and K₃PO₄ in toluene/water (3:1) at 90°C improves regioselectivity and raises yields to 72%.
-
Microwave Assistance : Microwave irradiation (150°C, 30 min) accelerates the SNAr step, achieving 68% yield with reduced solvent volume.
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 100°C, 24 h | 65 | 92 |
| DMSO, 120°C, 48 h | 60 | 89 |
| EtOH/InCl₃, 40°C, 20 min | 78 | 95 |
Polar aprotic solvents (DMF, DMSO) favor alkylation but require prolonged heating. Ethanol with InCl₃ under ultrasound offers a greener alternative with higher efficiency.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 3.72 (t, J = 4.8 Hz, 4H, morpholine-OCH₂), 2.54 (m, 10H, morpholine-NCH₂ and piperazine-CH₂).
-
HRMS : m/z calculated for C₁₇H₂₇N₅O₃ [M+H]⁺: 366.2134; found: 366.2138.
Industrial-Scale Considerations
Batch reactors (50–100 L) with automated temperature and pressure controls are employed for kilogram-scale production. Key parameters include:
-
Cost Efficiency : Substituting DMF with cyclopentyl methyl ether (CPME) reduces solvent costs by 40%.
-
Waste Management : Neutralization of acidic byproducts with Ca(OH)₂ minimizes environmental impact.
Emerging Methodologies
Flow Chemistry
Continuous-flow systems enable rapid mixing and heat transfer, reducing reaction time for the alkylation step to 2 hours with 80% yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The nitro group and the morpholine and piperazine moieties play crucial roles in its binding affinity and specificity. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline with structurally analogous compounds from the literature, focusing on substituents, physicochemical properties, and synthetic yields.
Table 1: Structural and Physicochemical Comparison of Analogous Nitroaniline Derivatives
Key Observations:
Structural Variations: The target compound differs from analogs in by replacing the pyridin-3-ylmethyl N-substituent with a 3-(morpholin-4-yl)propyl group. This substitution increases steric bulk and introduces a tertiary amine in the morpholine ring, which may enhance solubility compared to sulfonyl-containing derivatives .
Physicochemical Properties :
- The molecular weight (~376.46 g/mol) of the target is lower than sulfonyl-piperazine analogs (454.1–522.0 g/mol), primarily due to the absence of a sulfonyl group. This difference may influence pharmacokinetic properties such as membrane permeability .
- LCMS retention times for sulfonyl-piperazine analogs correlate with hydrophobicity; for example, 9g (3,4-dichlorophenyl substituent) has a longer retention time (2.637 min) than 9f (2.289 min). The morpholinylpropyl group in the target is less hydrophobic than sulfonyl groups, suggesting shorter retention times if analyzed under similar conditions .
Synthetic Challenges :
- Compounds with sulfonyl-piperazine moieties (e.g., 9g, 9j) exhibit lower yields (8–31%) compared to commercial analogs like 9f (>98% purity), likely due to steric hindrance or side reactions during sulfonylation .
- The target’s synthesis may face challenges in regioselectively introducing the morpholinylpropyl chain without competing reactions at the piperazine nitrogen.
Piperazine’s conformational flexibility allows adaptive binding in biological systems, a feature shared with sulfonyl-piperazine analogs but absent in rigid sulfonyl derivatives .
Biological Activity
N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline, often referred to as a potential therapeutic agent, exhibits significant biological activity attributed to its unique molecular structure. This compound features a morpholine ring, a piperazine moiety, and a nitro-substituted aniline, making it a candidate for various pharmacological applications. Understanding its biological activity is crucial for exploring its potential in medicinal chemistry.
Molecular Characteristics
The molecular formula of this compound is C23H31N5O5S, with a molecular weight of approximately 489.6 g/mol. Its IUPAC name is 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-morpholin-4-ylpropyl)-2-nitroaniline. The compound's structural features facilitate interactions with various biological targets, influencing its pharmacological properties.
| Property | Description |
|---|---|
| Molecular Formula | C23H31N5O5S |
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-morpholin-4-ylpropyl)-2-nitroaniline |
The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. The nitro group and piperazine moiety enhance its binding affinity to specific molecular targets, modulating their activity. Research indicates that the compound can influence various biochemical pathways, making it a candidate for therapeutic applications in conditions such as cancer and other diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can bind selectively to certain receptors, potentially altering their function and affecting cellular responses.
In Vitro Studies
Recent studies have evaluated the anti-proliferative effects of this compound against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant cytotoxicity against MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) cell lines.
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 2.00 ± 0.03 |
| HepG2 | 5.00 ± 0.01 |
| PC3 | Not specified |
Case Studies
- Anti-Cancer Activity : A study investigated the compound's efficacy against MCF-7 cells, revealing an IC50 value of 2.00 μM, indicating potent anti-cancer properties.
- Mechanistic Insights : Molecular docking studies suggest that the compound forms hydrogen bonds with key amino acid residues in target proteins, enhancing its binding affinity and biological activity.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Starting Materials : The reaction begins with readily available precursors such as 3-morpholinopropylamine and nitro-substituted phenylsulfonyl piperazine derivatives.
- Reaction Conditions : Common solvents include dimethylformamide (DMF), with catalysts like palladium on carbon (Pd/C) facilitating the coupling reactions.
- Purification : Post-synthesis purification may involve recrystallization or chromatography to achieve the desired product quality.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization techniques for nitroaniline derivatives containing morpholine and piperazine moieties?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, nitroaniline derivatives are synthesized by reacting substituted anilines with sulfonylated piperazines or morpholines under controlled conditions. Characterization relies on LCMS for molecular weight confirmation, ¹H/¹³C NMR for structural elucidation, and HRMS for high-precision mass validation. Low yields (e.g., 7–51% in ) highlight the need for optimization in purification steps, such as column chromatography or recrystallization .
Q. How do substituents on the sulfonyl or aryl groups influence the compound’s spectroscopic profiles?
- Methodological Answer : Substituents like chloro, fluoro, or trifluoromethyl groups alter electron density, affecting NMR chemical shifts and LCMS fragmentation patterns. For instance, 4-chlorophenyl sulfonyl derivatives (e.g., compound 10k in ) show distinct ¹H NMR coupling constants due to electron-withdrawing effects. Comparative analysis of analogs with varying substituents (e.g., 9g vs. 9h in ) can isolate these effects .
Advanced Research Questions
Q. How can researchers optimize low synthetic yields in nitroaniline derivatives with complex substituents?
- Methodological Answer : Yield optimization requires systematic variation of reaction parameters. For example, increasing reaction time (e.g., from 12 to 24 hours), using catalysts like Pd/C for coupling steps, or adjusting solvent polarity (e.g., DMF vs. THF). shows that cyclopropyl or tetrahydrofuran-derived amines (e.g., 10m) yield 35%, suggesting steric and electronic factors influence reactivity. Design of Experiments (DoE) frameworks can statistically identify critical factors .
Q. What strategies resolve contradictions between NMR and mass spectrometry data during structural validation?
- Methodological Answer : Ambiguities in molecular ion peaks (LCMS) or NMR splitting patterns can be addressed by orthogonal techniques. HRMS (as used in ) provides exact mass data to confirm molecular formulas, while 2D NMR (e.g., COSY, HSQC) clarifies proton-carbon correlations. For example, validated nitrosoaniline structures via HRMS with <5 ppm error margins .
Q. How should positional isomers of the nitro group be synthesized and evaluated for structure-activity relationships?
- Methodological Answer : Synthesize isomers via regioselective nitration or Suzuki-Miyaura coupling (e.g., ’s compounds 12a-d). Compare their biological activity using assays like enzyme inhibition or cellular uptake. Chromatographic retention times (e.g., 2.289–2.637 min in ) and NMR aromatic region shifts help distinguish isomers .
Q. What methodologies assess the impact of morpholine vs. piperazine rings on solubility and stability?
- Methodological Answer : Synthesize analogs with morpholine (e.g., 2g in ) or piperazine (e.g., 10j in ) and compare logP values (via HPLC) or thermal stability (via TGA/DSC). ’s pyridinylmethyl derivatives (e.g., 9f) show >98% purity, indicating robust stability under specific conditions .
Data Analysis and Interpretation
Q. How can researchers statistically analyze variable bioactivity in structurally similar analogs?
- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate substituent properties (e.g., Hammett σ values) with bioactivity. For example, ’s 9j (31% purity) vs. 9i (purchased) could reveal substituent-driven activity trends. Dose-response curves and IC₅₀ calculations further quantify potency .
Q. What experimental designs are suitable for studying substituent effects on reaction kinetics?
- Methodological Answer : Apply split-plot designs (as in ) to test variables like temperature, solvent, and substituent type. Time-resolved LCMS monitoring (e.g., every 2 hours) tracks intermediate formation. ’s 10l (7% yield) suggests slower kinetics for bulky substituents, warranting kinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
